molecular formula C12H9N3O B1447243 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile CAS No. 1803581-53-4

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile

Cat. No.: B1447243
CAS No.: 1803581-53-4
M. Wt: 211.22 g/mol
InChI Key: HKOQKICHRJEKDD-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is a heterocyclic compound that features both pyridine and phenylamine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxy and amino groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile typically involves the reaction of 2-aminopyridine with 2-hydroxybenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxy groups to halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound’s ability to undergo various chemical transformations also allows it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is unique due to the combination of hydroxy, amino, and nitrile functional groups within a single molecule. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-hydroxyanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOQKICHRJEKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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